6,7-Dimethoxyquinoxaline

Description

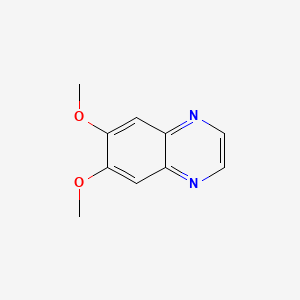

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKZBRQHUWQKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279231 | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-29-0 | |

| Record name | 6295-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6,7-Dimethoxyquinoxaline

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxyquinoxaline

Abstract

This technical guide provides a comprehensive examination of the core . As a key heterocyclic scaffold, understanding its molecular structure, spectroscopic profile, and fundamental chemical characteristics is paramount for its application in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into the causality behind experimental choices and analytical interpretation. While direct experimental data for the parent 6,7-Dimethoxyquinoxaline is sparse in published literature, this guide synthesizes information from closely related 6,7-dimethoxy substituted heterocycles, such as quinolines and quinazolines, to provide a robust predictive profile.

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. 6,7-Dimethoxyquinoxaline is built upon a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The addition of two methoxy groups at the 6th and 7th positions significantly influences its electronic and steric properties.

Chemical Structure and Identifiers

The arrangement of atoms in 6,7-Dimethoxyquinoxaline is crucial for its reactivity and interactions with biological targets.

Caption: 2D structure of 6,7-Dimethoxyquinoxaline.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 190.20 g/mol | PubChem[1] |

| IUPAC Name | 6,7-dimethoxyquinoxaline | PubChem[1] |

| CAS Number | 7151-56-6 | PubChem |

| Canonical SMILES | COC1=CC2=NC=CN=C2C=C1OC | PubChem[1] |

Crystal Structure and Molecular Geometry

Physicochemical Properties

These properties are critical for predicting the behavior of the compound in various environments, from reaction solvents to biological media.

Table 2: Summary of Physicochemical Data Note: Data for some properties are derived from closely related quinoline and quinazoline analogs due to limited direct data for 6,7-dimethoxyquinoxaline.

| Property | Predicted/Analog Value | Rationale & Causality |

| Appearance | White to off-white crystalline solid | Predicted based on related compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[][5] The extended aromatic system and substituents do not typically impart strong color in the visible spectrum. |

| Melting Point (°C) | ~130 - 150 (estimated) | The related 4-Chloro-6,7-dimethoxyquinoline has a melting point of 132-136 °C.[6] The planar structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point for a molecule of its size. |

| Boiling Point (°C) | >300 (estimated) | The boiling point of 4-Chloro-6,7-dimethoxyquinoline is reported as ~325 °C at 760 mmHg.[6] Significant thermal energy is required to overcome the intermolecular forces in the liquid state. |

| Solubility | Soluble in DMSO, Methanol (slight); Insoluble in water | Based on analogs like 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[] The molecule's largely nonpolar aromatic core dominates, limiting aqueous solubility. The nitrogen and oxygen atoms provide some polarity, allowing solubility in polar aprotic solvents like DMSO. |

| pKa | 1.5 - 2.5 (estimated) | The pyrazine nitrogens are weakly basic due to the electron-withdrawing nature of the fused aromatic ring. The pKa of quinoxaline itself is ~0.6. The electron-donating methoxy groups would slightly increase the basicity compared to the unsubstituted parent. |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular identification and structural elucidation. The following sections detail the expected spectroscopic characteristics of 6,7-Dimethoxyquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be highly informative.

-

Quinoxaline Protons (H-2, H-3): These protons on the pyrazine ring will appear as singlets (or a closely coupled AX system) in the most downfield region, typically δ 8.5 - 9.0 ppm . Their significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

-

Aromatic Protons (H-5, H-8): These protons are on the benzene ring and will appear as two distinct singlets, likely in the range of δ 7.0 - 7.5 ppm . The symmetrical substitution pattern eliminates complex splitting.

-

Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent and will produce a sharp, intense singlet at approximately δ 3.9 - 4.1 ppm , integrating to 6 protons. This characteristic signal is a key identifier for the presence of these groups.[7][8]

-

-

¹³C NMR (Carbon NMR):

-

Quinoxaline Carbons (C-2, C-3): Expected around δ 140 - 145 ppm .

-

Aromatic Carbons (C-5, C-8, C-4a, C-8a): These will appear in the typical aromatic region of δ 105 - 120 ppm .

-

Methoxy-Substituted Carbons (C-6, C-7): These carbons, directly attached to the electron-donating oxygen atoms, will be shifted significantly upfield to δ 150 - 155 ppm .

-

Methoxy Carbons (-OCH₃): A distinct signal around δ 56 ppm is characteristic of the methoxy carbons themselves.[9]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6,7-Dimethoxyquinoxaline, using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion Peak ([M+H]⁺): A prominent peak is expected at m/z 191.08 , corresponding to the protonated parent molecule (C₁₀H₁₁N₂O₂⁺). This is often the base peak in ESI-MS.[7]

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 175, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 147.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600-1620 cm⁻¹: C=N stretching from the pyrazine ring.

-

~1500-1580 cm⁻¹: C=C aromatic ring stretching.

-

~1200-1275 cm⁻¹: Aryl C-O stretching (asymmetric) from the ether linkage, a strong and characteristic band.

-

~1020-1075 cm⁻¹: Aryl C-O stretching (symmetric).

Synthesis and Reactivity

While numerous synthetic routes exist for quinoxaline derivatives, a common and reliable method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 6,7-Dimethoxyquinoxaline, this would involve the reaction of 1,2-diamino-4,5-dimethoxybenzene with glyoxal .

Caption: General synthetic workflow for 6,7-Dimethoxyquinoxaline.

This reaction is typically high-yielding and proceeds under mild conditions, making the scaffold readily accessible for further functionalization in drug discovery programs. The electron-rich nature of the benzene portion of the molecule makes it susceptible to electrophilic aromatic substitution, while the pyrazine ring can undergo nucleophilic attack under certain conditions.

Applications in Research and Drug Development

The 6,7-dimethoxy substituted heterocyclic core is a "privileged scaffold" in medicinal chemistry. Its rigid structure is ideal for orienting substituents into the binding pockets of enzymes. The methoxy groups are often critical, forming key hydrogen bonds with protein residues.

-

Kinase Inhibition: Many derivatives, particularly 6,7-dimethoxyquinolines and quinazolines, are potent inhibitors of tyrosine kinases like c-Met, which is implicated in various cancers.[8][10] The 6,7-dimethoxy moiety often anchors the molecule in the ATP-binding site.

-

Anticancer Agents: Beyond kinase inhibition, this scaffold is found in molecules developed as topoisomerase I inhibitors, which interfere with DNA replication in cancer cells.[11]

-

Neuropharmacology: The structural similarity to certain alkaloids has led to the investigation of related compounds for neurological applications.

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol 1: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6,7-Dimethoxyquinoxaline and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for aromatic heterocycles and its high boiling point, which minimizes evaporation.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all peaks and identify chemical shifts and coupling constants.

Protocol 2: Melting Point Determination

-

Sample Preparation: Place a small amount of finely powdered, dry 6,7-Dimethoxyquinoxaline into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Trustworthiness: A narrow melting range (<2 °C) is indicative of high purity.

Conclusion

6,7-Dimethoxyquinoxaline is a structurally significant heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its planar, rigid core, combined with the hydrogen-bonding potential of its methoxy groups, makes it an exceptionally valuable scaffold in the design of targeted therapeutics, particularly in oncology. This guide provides a foundational understanding of its properties, grounded in data from analogous structures, to empower researchers in their synthetic and developmental endeavors.

References

[7] Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [8] (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. National Center for Biotechnology Information. Available at: [11] (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. National Center for Biotechnology Information. Available at: [10] (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives. BenchChem. Available at: [2] (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC. National Center for Biotechnology Information. Available at: [6] (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem. Available at: [] (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline. BOC Sciences. Available at: [3] (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. ResearchGate. Available at: [5] (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Specifications and Applications. Available at: Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [1] (n.d.). 6,7-Dimethoxyquinazoline. PubChem. Available at: [9] Fitsev, I. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Available at:

Sources

- 1. 6,7-Dimethoxyquinazoline | C10H10N2O2 | CID 3031661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 6,7-Dimethoxyquinoxaline

Prepared by: Gemini, Senior Application Scientist

Introduction

6,7-Dimethoxyquinoxaline is a heterocyclic aromatic compound belonging to the quinoxaline family. The quinoxaline scaffold is a key pharmacophore in numerous biologically active compounds and is of significant interest to researchers in medicinal chemistry and materials science. The addition of dimethoxy groups at the 6- and 7-positions significantly influences the molecule's electronic properties, solubility, and metabolic profile, making it a crucial building block in drug development.

This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of 6,7-dimethoxyquinoxaline. As a self-validating system, the convergence of these distinct analytical techniques provides unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret this data.

Molecular Structure and Spectroscopic Implications

The structure of 6,7-dimethoxyquinoxaline features a pyrazine ring fused to a dimethoxy-substituted benzene ring. This configuration has several key features that dictate its spectroscopic signature:

-

Symmetry: The molecule possesses a C2v symmetry axis bisecting the C5-C8 and C6-C7 bonds. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will produce single, shared signals.

-

Functional Groups: The structure contains aromatic C-H bonds, C=N and C=C double bonds within the heterocyclic and aromatic rings, and two C-O ether linkages from the methoxy groups. Each of these functional groups gives rise to characteristic signals in IR and influences the fragmentation patterns in MS.

Caption: Figure 2. Proposed EI-MS Fragmentation Pathway

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process creates the molecular ion and fragment ions. [1]3. Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural confirmation of 6,7-dimethoxyquinoxaline is robustly achieved through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra are simplified by the molecule's symmetry, providing clear signals for the aromatic and methoxy groups. IR spectroscopy confirms the presence of key functional groups, particularly the strong C-O ether stretches. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic fragmentation pattern involving the sequential loss of a methyl radical and carbon monoxide. Together, these spectral data points form a cohesive and self-validating dataset, providing an unambiguous fingerprint for the molecule's identity and purity.

References

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Available at: [Link]

-

Quinoxaline. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. Available at: [Link]

-

Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022). The Distant Reader. Available at: [Link]

-

McNab, H. (1978). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Available at: [Link]

-

Acquiring 1 H and 13 C Spectra. (2018). In NMR Guide for Industrial Chemists. Royal Society of Chemistry. Available at: [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. (2020). National Center for Biotechnology Information. Available at: [Link]

-

FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Available at: [Link]

-

Ionization Modes: EI. (n.d.). Shimadzu. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Available at: [Link]

-

FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Available at: [Link]

-

Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. (2015). Journal of Chemical Education. Available at: [Link]

-

13 C-NMR of compound 5. (n.d.). ResearchGate. Available at: [Link]

-

Effective synthesis of quinoxalines over ceria based solid acids. (n.d.). Indian Journal of Chemistry. Available at: [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available at: [Link]

-

How to Compute Electron Ionization Mass Spectra from First Principles. (2016). Accounts of Chemical Research. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2012). UAB. Available at: [Link]

-

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Spectrum. (n.d.). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 6,7-Dimethoxyquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,7-Dimethoxyquinoxaline is a heterocyclic compound belonging to the quinoxaline family, a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various applications, from synthetic reaction conditions to formulation and bioavailability in drug development. Insufficient solubility can impede reliable results in in vitro assays and lead to poor pharmacokinetic profiles.[1] This guide provides a comprehensive analysis of the factors governing the solubility of 6,7-Dimethoxyquinoxaline, offers predictive insights into its behavior in common organic solvents, and presents a detailed, field-proven protocol for its experimental determination. While extensive quantitative solubility data for this specific molecule is not widely available in public literature, this document equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile with high fidelity.

The Molecular Profile of 6,7-Dimethoxyquinoxaline and its Impact on Solubility

Understanding the structural and electronic characteristics of 6,7-Dimethoxyquinoxaline is fundamental to predicting its solubility. The molecule's behavior in different solvents is a direct consequence of its inherent physicochemical properties.

Key Physicochemical Properties:

| Property | Value/Descriptor | Source | Implication for Solubility |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[2] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 190.20 g/mol | PubChem[2] | Influences the mass-to-volume ratio in solution. |

| Structure | A quinoxaline core with two methoxy (-OCH₃) groups at positions 6 and 7. | - | The aromatic quinoxaline core is relatively nonpolar, while the two nitrogen atoms and two oxygen atoms of the methoxy groups introduce polarity and potential for hydrogen bonding. |

| Polarity | Moderately polar | Inferred from structure | The presence of heteroatoms (N, O) creates dipole moments, suggesting solubility in polar solvents. The aromatic rings contribute to nonpolar character, allowing for some solubility in less polar environments. |

| Hydrogen Bond Acceptors | 4 (2 nitrogen atoms, 2 oxygen atoms) | PubChem[2] | Can accept hydrogen bonds from protic solvents (e.g., alcohols, water), which generally enhances solubility in these media. |

| Hydrogen Bond Donors | 0 | PubChem[2] | Lacks the ability to donate hydrogen bonds, which may limit its interaction with certain aprotic solvents compared to molecules with -OH or -NH groups. |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 6,7-Dimethoxyquinoxaline, its solubility will be a balance between the nonpolar character of the fused benzene and pyrazine rings and the polar nature of the two methoxy groups.

The following diagram illustrates the key intermolecular forces at play when 6,7-Dimethoxyquinoxaline is dissolved in a polar protic solvent like methanol.

Caption: Key intermolecular forces governing solubility.

Predicted Solubility Profile in Common Organic Solvents

In the absence of specific published quantitative data, a qualitative solubility profile can be predicted based on the physicochemical properties of 6,7-Dimethoxyquinoxaline and general principles of solubility for related heterocyclic compounds.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have strong dipole moments that can interact favorably with the polar regions of the quinoxaline derivative. DMSO is often an excellent solvent for many heterocyclic compounds.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of 6,7-Dimethoxyquinoxaline, facilitating dissolution. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform has been noted as a solvent for some otherwise insoluble quinoxaline derivatives.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility may be limited due to weaker solute-solvent interactions compared to more polar options. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are generally insufficient to overcome the crystal lattice energy of a moderately polar solid like 6,7-Dimethoxyquinoxaline. |

Authoritative Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For drug development and other precise applications, thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium. The shake-flask method is a widely recognized and robust technique for this purpose.[4]

Principle

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature. The system is allowed to reach equilibrium over an extended period, ensuring that the measured concentration represents the true thermodynamic solubility.

Materials and Equipment

-

6,7-Dimethoxyquinoxaline (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated pipettes and tips

-

Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks for standard and sample preparation

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 6,7-Dimethoxyquinoxaline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) in a volumetric flask to create a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6,7-Dimethoxyquinoxaline to a series of vials (in duplicate or triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 5-10 mg in 1-2 mL of solvent).

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours may be necessary for some compounds to ensure true equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the prepared calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the detector response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 6,7-Dimethoxyquinoxaline in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

The following diagram outlines the workflow for this protocol.

Sources

- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,7-Dimethoxyquinazoline | C10H10N2O2 | CID 3031661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Introduction: The Privileged 6,7-Dimethoxyquinazoline Scaffold

An In-Depth Technical Guide to the 6,7-Dimethoxyquinazoline Core: A Cornerstone in Modern Drug Discovery

A Note on the Topic: From 6,7-Dimethoxyquinoxaline to 6,7-Dimethoxyquinazoline

Initial searches for "6,7-Dimethoxyquinoxaline" revealed a significant scarcity of publicly available technical data, suggesting it is a compound not widely utilized or characterized in the scientific literature. However, these inquiries consistently highlighted a closely related and highly significant heterocyclic compound: 6,7-Dimethoxyquinazoline . This structural isomer is a cornerstone pharmacophore in a multitude of approved therapeutics and clinical candidates. Given the shared interest in this chemical space for researchers, scientists, and drug development professionals, this guide has been expertly curated to provide an in-depth technical overview of the 6,7-dimethoxyquinazoline core, a scaffold of proven value and extensive application in medicinal chemistry.

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The addition of two methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic properties and its ability to form key interactions with biological targets. This substitution pattern has proven particularly fruitful in the development of kinase inhibitors, where the methoxy groups often anchor the molecule within the ATP-binding pocket of enzymes.[2][3]

The 6,7-dimethoxyquinazoline core is a versatile platform for drug discovery, with its derivatives being explored for the treatment of cancer, hypertension, and parasitic diseases.[2] This guide will delve into the fundamental properties, synthesis, and extensive applications of this crucial chemical entity.

Physicochemical and Spectroscopic Profile

Core Compound: 6,7-Dimethoxyquinazoline

| Property | Value | Reference |

| CAS Number | 4101-33-1 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 190.20 g/mol | [4][5] |

| Appearance | Crystalline solid | |

| Topological Polar Surface Area | 44.2 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectra of 6,7-dimethoxyquinazoline derivatives typically show two singlets for the aromatic protons on the quinazoline core. The two methoxy groups will also present as distinct singlets, usually in the range of 3.8-4.0 ppm. For example, in derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, aromatic protons appear as singlets around 6.9 and 7.4 ppm, with methoxy protons at approximately 3.8 and 3.9 ppm.[1]

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic and heteroaromatic carbons, as well as the methoxy carbons.

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the specific derivative. Common fragmentation patterns can often be observed. For instance, derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione show a strong [M+H]⁺ peak in ESI-MS.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N stretching within the quinazoline ring, aromatic C=C stretching, and C-O stretching of the methoxy groups. For instance, in 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, a C=N stretch is observed around 1628 cm⁻¹.[6]

Synthesis of the 6,7-Dimethoxyquinazoline Core and Key Intermediates

The synthesis of the 6,7-dimethoxyquinazoline scaffold and its derivatives can be achieved through various routes. A common and versatile strategy involves the construction of the quinazoline ring from substituted anthranilic acid precursors. A particularly important intermediate for further derivatization is 4-amino-2-chloro-6,7-dimethoxyquinazoline.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to key 6,7-dimethoxyquinazoline intermediates.

Caption: General synthetic workflow for 6,7-dimethoxyquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key step in producing a versatile intermediate for further functionalization.[6]

Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is essential to convert the hydroxyl groups of the dione into reactive chloro groups. N,N-dimethylaniline often acts as a catalyst in such reactions.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods (IR, NMR) to confirm the successful conversion.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~3 volumes).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (~0.3 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.

-

Isolation: The resulting precipitate is collected by filtration and washed thoroughly with distilled water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent if necessary.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This protocol outlines the selective amination of the more reactive 4-position of the dichloro intermediate.[7]

Causality: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the specific introduction of an amino group at C4.

Self-Validation: The product can be identified by its high melting point (around 300°C with decomposition) and confirmed by HPLC for purity and spectroscopic analysis.[7]

Protocol:

-

Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Amination: Add aqueous ammonium hydroxide (25%) to the solution at ambient temperature.

-

Reaction: Stir the mixture vigorously for approximately 24 hours.

-

Isolation: The product, which precipitates from the reaction mixture, is collected by filtration.

-

Washing and Drying: Wash the solid with water and then an organic solvent like THF to remove impurities. Dry the product under vacuum.

Applications in Drug Development

The 6,7-dimethoxyquinazoline scaffold is a key component in numerous drugs and clinical candidates, primarily due to its ability to mimic the adenine part of ATP and bind to the hinge region of protein kinases.[8]

Kinase Inhibitors in Oncology

Many derivatives of 6,7-dimethoxyquinazoline are potent inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8]

Caption: Inhibition of EGFR signaling by 6,7-dimethoxyquinazoline derivatives.

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase domain of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), preventing ATP from binding and subsequent autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[9]

Examples of Clinically Relevant Derivatives:

-

Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.

-

Erlotinib (Tarceva®): Another EGFR inhibitor used for non-small-cell lung cancer and pancreatic cancer.

-

Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.

Antihypertensive Agents

Certain 4-amino-6,7-dimethoxyquinazoline derivatives are potent α1-adrenergic receptor antagonists.[1]

Mechanism of Action: These compounds block the α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Examples of Drugs:

-

Prazosin (Minipress®)

-

Doxazosin (Cardura®)

-

Terazosin (Hytrin®)

These drugs are widely used in the management of hypertension.[7]

Other Therapeutic Areas

The versatility of the 6,7-dimethoxyquinazoline scaffold has led to its investigation in a variety of other therapeutic areas, including:

-

Anti-inflammatory agents [6]

-

Antimicrobial agents [1]

-

Antiparasitic agents (e.g., for trypanosomiasis) [2]

Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the structure-activity relationships of 6,7-dimethoxyquinazoline derivatives, particularly as kinase inhibitors.[10]

-

4-Position: The 4-position is crucial for activity. Substitution with a small, anilino group is often optimal for binding to the hinge region of kinases.[10]

-

6,7-Positions: The dimethoxy substitution at these positions is critical for potency and selectivity. These groups often form hydrogen bonds with residues in the ATP-binding pocket. There is some tolerance for bulkier substituents at these positions, which can be exploited to fine-tune activity.[10]

-

Substituents on the 4-Anilino Ring: The nature and position of substituents on the 4-anilino ring can significantly impact potency and selectivity. Small, lipophilic, electron-withdrawing groups are often favored.[10]

Conclusion

While the initially requested 6,7-dimethoxyquinoxaline is not a prominent compound in the current scientific landscape, its isomer, 6,7-dimethoxyquinazoline, stands out as a highly privileged and versatile scaffold. Its intrinsic properties make it an ideal starting point for the development of a wide range of therapeutic agents, from life-saving cancer drugs to widely used antihypertensives. The synthetic accessibility of its core and the potential for diverse functionalization ensure that the 6,7-dimethoxyquinazoline moiety will continue to be a fertile ground for innovation in drug discovery for the foreseeable future. This guide provides a solid foundation for researchers and drug development professionals looking to leverage the power of this remarkable pharmacophore.

References

-

AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (URL: [Link])

-

Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Science Alert. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research. (URL: [Link])

-

6,7-Dimethoxyquinazoline. PubChem. (URL: [Link])

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. (URL: [Link])

-

Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Rhode Island Open Access Dissertations. (URL: [Link])

-

Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives. Chinese Pharmaceutical Journal. (URL: [Link])

-

6,7-Dimethoxyquinazolin-4(3H)-one. Pharmaffiliates. (URL: [Link])

-

Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. (URL: [Link])

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (URL: [Link])

-

Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader. (URL: [Link])

-

Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. (URL: [Link])

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. (URL: [Link])

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

4-AMINO-6,7-DIMETHOXYQUINAZOLINE. ChemBK. (URL: [Link])

-

Design and synthesis of 6,7-dimethoxyquinazoline analogs as multi-targeted ligands for α1- and AII-receptors antagonism. ResearchGate. (URL: [Link])

- 6,7-dimethoxyquinazolines and therapeutic use thereof.

-

(A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline... ResearchGate. (URL: [Link])

-

Cytotoxic potential of novel 6,7-dimethoxyquinazolines. PubMed. (URL: [Link])

-

4-Chloro-6,7-dimethoxyquinazoline. PubChem. (URL: [Link])

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. (URL: [Link])

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. (URL: [Link])

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. (URL: [Link])

-

Cytotoxic potential of novel 6,7-dimethoxyquinazolines. ResearchGate. (URL: [Link])

-

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. PubMed. (URL: [Link])

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 6,7-Dimethoxyquinazoline | C10H10N2O2 | CID 3031661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives [journal11.magtechjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its deceptively simple bicyclic structure offers a versatile scaffold for chemical modification, enabling the generation of a vast library of derivatives with a broad spectrum of biological activities.[3][4][5] This adaptability has positioned quinoxaline and its analogues as "privileged structures" in drug discovery, consistently appearing in compounds with therapeutic potential across diverse disease areas.[6] From inhibiting the relentless proliferation of cancer cells to thwarting the replication of pathogenic microbes and viruses, and modulating the complex inflammatory cascade, the biological prowess of quinoxaline derivatives is both profound and multifaceted.[1][2][3]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the core biological activities of quinoxaline derivatives. Moving beyond a mere cataloging of effects, this guide will delve into the mechanistic underpinnings of their actions, provide quantitative data to contextualize their potency, and elucidate the critical structure-activity relationships (SAR) that govern their biological function. Furthermore, we will furnish detailed, field-proven experimental protocols to empower researchers to validate and explore the activities of novel quinoxaline compounds in their own laboratories.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine, and quinoxaline derivatives have emerged as a particularly fruitful area of investigation.[4] Their anticancer effects are often multi-pronged, targeting several of the key hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis (programmed cell death), and angiogenesis.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways

A primary mechanism by which many quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis.[4] Cancer cells are notoriously resistant to apoptosis; hence, compounds that can reactivate this intrinsic cell death program are highly sought after. Quinoxaline derivatives have been shown to trigger apoptosis through various signaling cascades.[7]

One of the key pathways targeted by some quinoxaline derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[7][8][9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain quinoxaline derivatives act as potent inhibitors of EGFR tyrosine kinase, blocking the downstream signaling and thereby inducing apoptosis.[8][10]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a representative quinoxaline derivative.

Caption: General workflow for the synthesis of 2,3-disubstituted quinoxaline derivatives.

VI. Conclusion and Future Perspectives

The quinoxaline scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore its immense therapeutic potential. The continued exploration of this privileged structure, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, promises to yield a new generation of more effective and safer therapeutic agents.

Future research in this field will likely focus on:

-

Target-Specific Design: The rational design of quinoxaline derivatives that selectively target specific enzymes or receptors to minimize off-target effects and enhance therapeutic efficacy.

-

Hybrid Molecules: The development of hybrid molecules that combine the quinoxaline scaffold with other pharmacophores to create multifunctional drugs with enhanced activity.

-

Drug Delivery Systems: The formulation of quinoxaline derivatives into advanced drug delivery systems to improve their bioavailability and targeted delivery.

As our understanding of the molecular basis of disease continues to evolve, the versatile and adaptable quinoxaline scaffold is poised to play an even more significant role in the future of drug discovery and development.

VII. References

Sources

- 1. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. elar.urfu.ru [elar.urfu.ru]

Unlocking the Therapeutic Potential of 6,7-Dimethoxyquinoxaline: A Technical Guide to Putative Therapeutic Targets

Preamble: Navigating the Known and the Novel

The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, has consistently yielded compounds with a broad spectrum of pharmacological activities.[1][2] However, the specific derivative, 6,7-dimethoxyquinoxaline, remains a relatively underexplored entity in the vast landscape of drug discovery. This technical guide addresses this knowledge gap by providing an in-depth analysis of its potential therapeutic targets. In the absence of extensive direct research on 6,7-dimethoxyquinoxaline, this paper will adopt a scientifically rigorous approach by:

-

Establishing the therapeutic precedent of the broader quinoxaline class.

-

Conducting a comparative analysis of structurally related 6,7-dimethoxy-substituted heterocycles, namely quinolines and quinazolines, for which significant research exists.

-

Postulating high-probability therapeutic targets for 6,7-dimethoxyquinoxaline based on this robust, data-driven comparative framework.

This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic horizons of this promising, yet enigmatic, molecule.

The Quinoxaline Core: A Foundation of Diverse Bioactivity

Quinoxaline derivatives have historically demonstrated a wide array of biological effects, underscoring the versatility of this chemical scaffold.[1][3] The inherent aromatic and electron-rich nature of the quinoxaline ring system allows for diverse substitutions, leading to compounds with activities spanning multiple therapeutic areas.[2]

Established Activities of the Quinoxaline Scaffold:

-

Anticancer: Various quinoxaline derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[2]

-

Antimicrobial: The quinoxaline nucleus is a common feature in compounds with antibacterial and antifungal properties.[3]

-

Antiviral: Certain derivatives have shown promise as antiviral agents, including activity against HIV.[1]

-

Neuroprotective: Some quinoxaline-based compounds have been investigated for their potential to protect neurons from damage in models of neurodegenerative diseases.

Insights from Structural Analogs: The Significance of the 6,7-Dimethoxy Substitution

The 6,7-dimethoxy substitution pattern is a recurring feature in many biologically active heterocyclic compounds. To elucidate its potential impact on the quinoxaline core, we will examine its influence on the closely related quinoline and quinazoline scaffolds.

6,7-Dimethoxyquinoline Derivatives: Key Therapeutic Targets

Recent research has identified several key therapeutic targets for 6,7-dimethoxyquinoline derivatives, primarily in the realm of oncology.

-

Topoisomerase I (TOP1) Inhibition: A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of TOP1.[4][5] This enzyme is critical for DNA replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.[4] The 6,7-dimethoxy groups are believed to contribute to the stabilization of the drug-enzyme-DNA complex through hydrogen bonding.[5]

-

c-Met Kinase Inhibition: The HGF/c-Met signaling pathway is a key driver of tumorigenesis and metastasis.[6][7] Derivatives of 6,7-dimethoxy-4-anilinoquinoline have demonstrated potent inhibitory activity against the c-Met tyrosine kinase, suggesting a role in cancers where this pathway is dysregulated.[6][7]

-

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML).[8] Novel 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives have been synthesized and shown to be potent inhibitors of FLT3, highlighting another avenue for anticancer therapy.[8]

| Therapeutic Target | Compound Class | Indication | Key Findings |

| Topoisomerase I (TOP1) | 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Cancer | Stabilization of TOP1-DNA cleavage complex, leading to apoptosis.[4][5] |

| c-Met Kinase | 6,7-dimethoxy-4-anilinoquinolines | Cancer | Potent inhibition of c-Met tyrosine kinase activity.[6][7] |

| FLT3 | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives | Acute Myeloid Leukemia (AML) | Potent FLT3 inhibitors with significant anti-proliferative activity.[8] |

6,7-Dimethoxyquinazoline Derivatives: A Broader Therapeutic Scope

The 6,7-dimethoxyquinazoline scaffold has been even more extensively studied, revealing a wider range of potential therapeutic applications.

-

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Novel 6,7-dimethoxyquinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and apoptotic effects.[9]

-

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in non-small cell lung cancer. Certain 4-arylamino-6,7-dimethoxyquinazolines have shown inhibitory activity against EGFR-TK.[10]

-

Antimalarial Activity: A significant body of research has focused on 6,7-dimethoxyquinazoline-2,4-diamines as potential antimalarial agents, with some compounds exhibiting high potency.[11]

-

Cerebroprotective Effects: In models of cerebral ischemia, novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have demonstrated significant cerebroprotective activity.[12]

-

Anti-Alzheimer's Potential: Computational studies have suggested that 4-amino-2-chloro-6,7-dimethoxyquinazoline could be a potential therapeutic agent for Alzheimer's disease, with a strong interaction with the target protein 4EY7.[13]

| Therapeutic Target | Compound Class | Indication | Key Findings |

| VEGFR-2 | 4-substituted-6,7-dimethoxyquinazolines | Cancer | Inhibition of angiogenesis and induction of apoptosis.[9] |

| EGFR-TK | 4-arylamino-6,7-dimethoxyquinazolines | Non-Small Cell Lung Cancer | Inhibition of EGFR tyrosine kinase activity.[10] |

| Not Specified | 6,7-dimethoxyquinazoline-2,4-diamines | Malaria | High in vitro antimalarial activity.[11] |

| Not Specified | 6,7-dimethoxyquinazolin-4(3H)-one derivatives | Cerebral Ischemia | Significant cerebroprotective effects in animal models.[12] |

| 4EY7 Protein | 4-amino-2-chloro-6,7-dimethoxyquinazoline | Alzheimer's Disease | Strong binding affinity in molecular docking studies.[13] |

Postulated Therapeutic Targets for 6,7-Dimethoxyquinoxaline: A Forward Look

Based on the compelling evidence from its structural analogs, we can postulate several high-probability therapeutic targets for 6,7-dimethoxyquinoxaline. The presence of the 6,7-dimethoxy groups, combined with the quinoxaline core, suggests a strong potential for interaction with ATP-binding pockets of various kinases, as well as other enzymes and receptors.

Caption: Postulated therapeutic target classes for 6,7-dimethoxyquinoxaline.

Experimental Protocols for Target Validation

The validation of these postulated targets will require a systematic experimental approach. Below are outlined methodologies for key experiments.

1. Kinase Inhibition Assays (e.g., c-Met, VEGFR-2, FLT3, EGFR-TK)

-

Objective: To determine the in vitro inhibitory activity of 6,7-dimethoxyquinoxaline against specific kinases.

-

Methodology:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Incubate the recombinant kinase domain with a suitable substrate and ATP in the presence of varying concentrations of 6,7-dimethoxyquinoxaline.

-

Add a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody.

-

Measure the TR-FRET signal, which is proportional to the level of substrate phosphorylation.

-

Calculate IC50 values from the dose-response curves.

-

2. Topoisomerase I DNA Relaxation Assay

-

Objective: To assess the ability of 6,7-dimethoxyquinoxaline to inhibit TOP1-mediated DNA relaxation.

-

Methodology:

-

Incubate supercoiled plasmid DNA with human TOP1 in the presence of varying concentrations of 6,7-dimethoxyquinoxaline.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA using a fluorescent stain (e.g., ethidium bromide).

-

Inhibition of TOP1 will result in a decrease in the amount of relaxed DNA compared to the control.

-

3. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To evaluate the anti-proliferative effect of 6,7-dimethoxyquinoxaline on relevant cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 6,7-dimethoxyquinoxaline for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Caption: A streamlined workflow for the validation of therapeutic targets.

Conclusion and Future Directions

While direct experimental data on 6,7-dimethoxyquinoxaline is currently limited, a comprehensive analysis of its structural analogs provides a strong foundation for postulating its therapeutic potential. The recurring theme of kinase and topoisomerase inhibition in the 6,7-dimethoxy-substituted quinoline and quinazoline series strongly suggests that these are high-priority targets for investigation. Furthermore, the observed neuroprotective and antimalarial activities of related compounds warrant exploration.

The path forward for unlocking the therapeutic potential of 6,7-dimethoxyquinoxaline is clear. A systematic approach, beginning with the synthesis of the pure compound and followed by the in vitro and cell-based assays outlined in this guide, will be crucial. Positive results from these initial studies would then provide a strong rationale for advancing the compound into in vivo models. The journey from a promising scaffold to a clinically viable drug is arduous, but the evidence presented herein provides a compelling starting point for the exploration of 6,7-dimethoxyquinoxaline as a novel therapeutic agent.

References

- Kuran, B., et al. (2014). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 71(1), 143-148.

-

Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112386. Available from: [Link]

-

Zhang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1351-1361. Available from: [Link]

-

Hou, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630. Available from: [Link]

-

Shaikh, M. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]

-

Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 525-542. Available from: [Link]

-

Zhang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available from: [Link]

-

Li, J., et al. (2008). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available from: [Link]

-

Abdel-Gawad, H., et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. ResearchGate. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. PubMed. Available from: [Link]

-

Mizukawa, Y., et al. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. ResearchGate. Available from: [Link]

-

Ovchinnikov, V. V., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader. Available from: [Link]

-

Asokan, K., et al. (2023). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. distantreader.org [distantreader.org]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Starting Materials for 6,7-Dimethoxyquinoxaline Synthesis

Abstract

The 6,7-dimethoxyquinoxaline scaffold is a privileged pharmacophore, forming the core of numerous compounds investigated in medicinal chemistry and drug development, particularly as kinase inhibitors.[1][2] Its synthesis is a cornerstone reaction for many discovery campaigns. This technical guide provides an in-depth analysis of the critical starting materials required for its synthesis, focusing on the most prevalent and efficient synthetic strategies. We will delve into the causality behind experimental choices, provide field-proven insights for process optimization, and present detailed protocols to ensure reproducibility and high purity of the final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Strategic Importance of the Quinoxaline Core

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds due to their wide spectrum of biological activities.[2][3] The fusion of a benzene ring and a pyrazine ring creates a scaffold that is a key component in compounds developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] Specifically, the 6,7-dimethoxy substitution pattern is frequently encountered in potent tyrosine kinase inhibitors, as these methoxy groups can form crucial hydrogen bonds within the ATP-binding site of enzymes like c-Met.[1][5]

The success of any synthetic campaign hinges on the quality and selection of its starting materials. For 6,7-dimethoxyquinoxaline, the primary synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The purity of these precursors directly impacts the yield, impurity profile, and ultimately, the biological efficacy of the final compound. This guide will focus on the practical aspects of sourcing, evaluating, and utilizing these key starting materials.

The Primary Synthetic Route: Condensation of Diamine and Dicarbonyl

The most common and efficient method for synthesizing the quinoxaline core is the acid-catalyzed condensation reaction between an appropriate o-phenylenediamine and a 1,2-dicarbonyl compound.[6][8] For 6,7-dimethoxyquinoxaline, this translates to the reaction of 4,5-dimethoxy-1,2-phenylenediamine and glyoxal.

Core Starting Material 1: 4,5-Dimethoxy-1,2-phenylenediamine

This is the cornerstone building block that provides the substituted benzene portion of the quinoxaline. Its quality is paramount.

-

Properties & Sourcing: Also known as 1,2-diamino-4,5-dimethoxybenzene, this compound is commercially available, typically as a hydrochloride salt to improve stability and shelf-life.[9] It should be stored under inert atmosphere and protected from light, as aromatic diamines are susceptible to oxidation, leading to colored impurities that can be difficult to remove.

-

Expert Insight: When sourcing this material, pay close attention to the specified purity. Trace metal content and the presence of mono-aminated or isomeric impurities can lead to side reactions and complicate purification. For GMP campaigns, rigorous incoming material testing, including HPLC and elemental analysis, is non-negotiable.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine | PubChem |

| CAS Number | 131076-14-7 (dihydrochloride) | [9] |

| Molecular Weight | 241.11 g/mol (dihydrochloride) | [9] |

| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |

| Storage | Store at -20°C under inert atmosphere | [9] |

Table 1. Key Specifications for 4,5-Dimethoxy-1,2-phenylenediamine Dihydrochloride.

Core Starting Material 2: Glyoxal

Glyoxal is the simplest 1,2-dicarbonyl compound and provides the two carbons that form the pyrazine ring.

-

Properties & Sourcing: Glyoxal is commercially available as an aqueous solution (typically 40 wt. %). It exists in equilibrium with its hydrate and cyclic oligomers in water. This complexity can affect reaction stoichiometry and kinetics.

-

Expert Insight: The use of an aqueous solution introduces water into the reaction, which can be detrimental to the dehydration step of the condensation mechanism. While many protocols tolerate it, for more controlled reactions, glyoxal can be used in the form of its more stable trimer or its bis(sodium bisulfite) adduct, which can be broken down in situ. However, for most lab-scale syntheses, the 40% aqueous solution is a practical and cost-effective choice.

The Condensation Reaction: Mechanism and Optimization

The reaction proceeds via a well-established acid-catalyzed mechanism.[6][10] The catalyst protonates a carbonyl group of glyoxal, activating it for nucleophilic attack by one of the amino groups of the diamine. A series of condensation and dehydration steps follows to form the final aromatic quinoxaline ring.

Sources

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 6,7-Dimethoxyquinoxaline Libraries

Introduction: The Strategic Importance of the 6,7-Dimethoxyquinoxaline Scaffold in Drug Discovery

The quinoxaline ring system, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] Within this class, derivatives featuring a 6,7-dimethoxy substitution pattern have garnered significant attention. This core structure is a key pharmacophore in the design of various kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] Specifically, 6,7-dimethoxyquinoxaline derivatives have shown promise as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are pivotal in tumor growth, angiogenesis, and metastasis.[3][4] The strategic placement of the methoxy groups can enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.[5]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast and diverse chemical libraries to identify novel starting points for therapeutic development.[6] By integrating automated liquid handling, sensitive detection systems, and robust data analysis pipelines, HTS allows for the testing of millions of compounds in a time- and cost-effective manner.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns targeting 6,7-dimethoxyquinoxaline libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and discuss the nuances of data analysis and hit validation, ensuring a scientifically rigorous and efficient screening process.

I. Assay Development: The Foundation of a Successful HTS Campaign

The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The choice between a biochemical and a cell-based assay format depends on the specific biological question being addressed.

Biochemical Assays: These assays are performed in a purified, cell-free system and directly measure the interaction between a compound and its molecular target (e.g., an enzyme or receptor).[9] They offer high precision and are less prone to off-target effects. Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and time-resolved FRET (TR-FRET).[9]

Cell-Based Assays: These assays utilize living cells and measure the effect of a compound on a specific cellular process, providing more physiologically relevant data.[10][11] They can assess a compound's cell permeability, toxicity, and impact on intracellular signaling pathways.[12] Common readouts include changes in reporter gene expression, cell viability, or the activation of second messenger pathways.[9][12]

Key Considerations for Assay Development:

-

Robustness and Reproducibility: The assay must yield consistent results with low variability. A key statistical parameter for assessing assay quality is the Z'-factor, which should consistently be above 0.5.[7][13]

-

Miniaturization: To conserve reagents and compound libraries, assays should be optimized for low-volume, high-density microplate formats (e.g., 384- or 1536-well plates).[14][15]

-